molecular formula C7H13ClN4S B2748308 1-(1,2,5-Thiadiazol-3-yl)piperidin-4-amine hydrochloride CAS No. 2034153-47-2

1-(1,2,5-Thiadiazol-3-yl)piperidin-4-amine hydrochloride

Cat. No.: B2748308
CAS No.: 2034153-47-2
M. Wt: 220.72
InChI Key: COXGXTDOOHTZGI-UHFFFAOYSA-N
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Description

1-(1,2,5-Thiadiazol-3-yl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C7H12N4S·HCl. It is known for its unique structure, which includes a thiadiazole ring fused with a piperidine ring.

Preparation Methods

The synthesis of 1-(1,2,5-Thiadiazol-3-yl)piperidin-4-amine hydrochloride typically involves the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis and continuous flow reactors .

Chemical Reactions Analysis

1-(1,2,5-Thiadiazol-3-yl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(1,2,5-Thiadiazol-3-yl)piperidin-4-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,2,5-Thiadiazol-3-yl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of specific kinases or interact with neurotransmitter receptors, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

1-(1,2,5-Thiadiazol-3-yl)piperidin-4-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of the hydrochloride salt, which can influence its solubility and reactivity .

Properties

IUPAC Name

1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4S.ClH/c8-6-1-3-11(4-2-6)7-5-9-12-10-7;/h5-6H,1-4,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXGXTDOOHTZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NSN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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